8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid
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Overview
Description
8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is characterized by a naphthalene ring system with a methoxy group at the 8th position, a keto group at the 4th position, and a carboxylic acid group at the 2nd position . This compound is typically found as a pink or brown solid .
Preparation Methods
The synthesis of 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives . The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid can be compared with other similar compounds, such as:
8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: This compound lacks the keto group at the 4th position, which may result in different chemical properties and reactivity.
1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: This compound lacks the methoxy group at the 8th position, which may affect its solubility and interaction with other molecules.
Properties
IUPAC Name |
8-methoxy-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-16-11-4-2-3-8-9(11)5-7(12(14)15)6-10(8)13/h2-4,7H,5-6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQIHMSZPPGOBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435681 |
Source
|
Record name | 8-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16035-97-5 |
Source
|
Record name | 8-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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